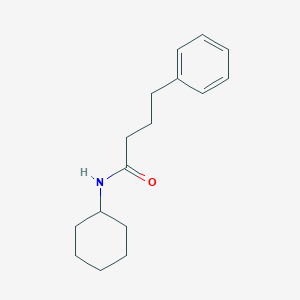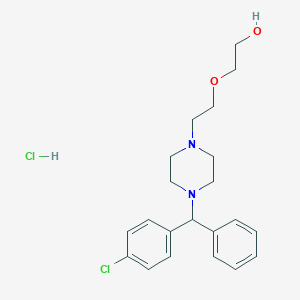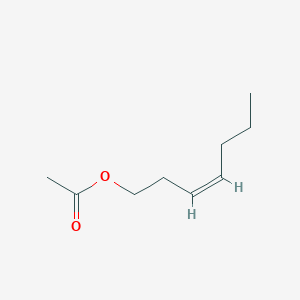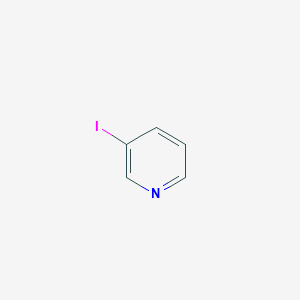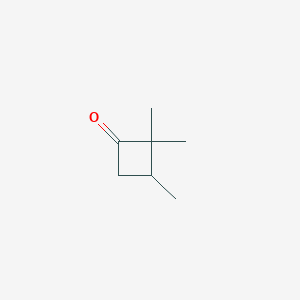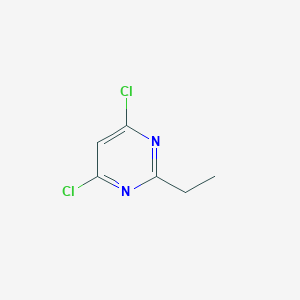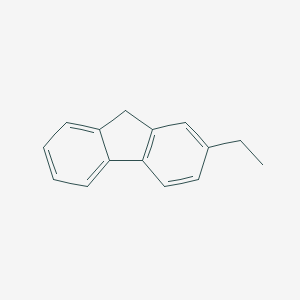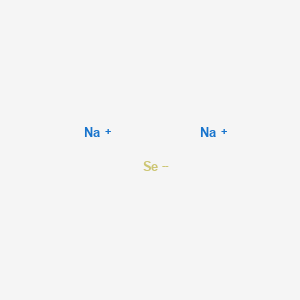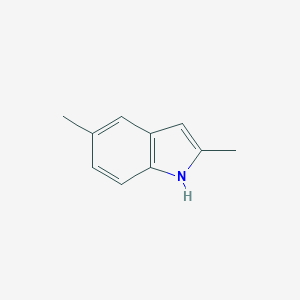
2,5-Dimethyl-1H-indole
描述
2,5-Dimethyl-1H-indole is an organic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure. The indole nucleus is a significant scaffold in many natural products and synthetic compounds due to its diverse biological activities and aromatic properties
作用机制
Target of Action
2,5-Dimethyl-1H-indole, also known as 2,5-Dimethylindole, is a derivative of indole, a heterocyclic compound. Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that this compound may have similar effects.
生化分析
Biochemical Properties
2,5-Dimethyl-1H-indole has been found to interact with multiple receptors, making it a valuable compound for developing new useful derivatives . It possesses various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The application of this compound as a biologically active compound has shown significant effects on various types of cells . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its broad-spectrum biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1H-indole can be achieved through various methods. One common approach involves the cyclization of 2,5-dimethylphenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. Another method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, often involving the use of strong acids like hydrochloric acid or sulfuric acid as catalysts .
化学反应分析
Types of Reactions: 2,5-Dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole-2,5-diones.
Reduction: Reduction reactions can convert it to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a Lewis acid.
Major Products:
Oxidation: Indole-2,5-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated indoles.
科学研究应用
2,5-Dimethyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
- 2,3-Dimethyl-1H-indole
- 2,6-Dimethyl-1H-indole
- 5-Methyl-1H-indole
Comparison: 2,5-Dimethyl-1H-indole is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. Compared to other dimethylindoles, it may exhibit different pharmacokinetic properties and binding affinities to biological targets .
属性
IUPAC Name |
2,5-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLFWZRPMDXJCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152521 | |
| Record name | 2,5-Dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-79-8 | |
| Record name | 2,5-Dimethylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYL-1H-INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETU94V283M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,5-Dimethylindole synthesized, and what are its key structural characteristics?
A: 2,5-Dimethylindole can be effectively synthesized using the Fischer method. [] This involves reacting 4-methylphenylhydrazine hydrochloride with acetone, followed by cyclization catalyzed by zinc chloride. [] The resulting 2,5-Dimethylindole boasts a purity of 99.5% and a yield of 64.4% after recrystallization. []
Q2: What is the significance of the reaction between 2,5-Dimethylindole and ninhydrin?
A: The reaction of 2,5-Dimethylindole with ninhydrin results in a 1:1 adduct, specifically 3-(2-hydroxy-2-indane-1,3-dionyl)-2,5-dimethylindole. [] This adduct formation, confirmed by 13C NMR, provides valuable insights into the reactivity of 2,5-Dimethylindole and its potential interactions with other chemical entities. []
Q3: How does 2,5-Dimethylindole behave in photoinduced electron transfer reactions?
A: 2,5-Dimethylindole acts as an electron donor in photoinduced electron transfer (PET) reactions, particularly with electron acceptors like 9-cyanoanthracene (9CNA). [] Studies reveal that while no ground state complex forms between 2,5-Dimethylindole and 9CNA, fluorescence quenching of photoexcited 9CNA occurs in both nonpolar and polar solvents. [] This quenching is attributed to charge separation, occurring in both the singlet and triplet excited states of 9CNA. []
Q4: Can 2,5-Dimethylindole impact hypochlorous acid production in biological systems?
A: Research indicates that 2,5-Dimethylindole, along with other indole derivatives, can inhibit the production of hypochlorous acid (HOCl) by activated leukocytes. [] This inhibition stems from 2,5-Dimethylindole's ability to affect myeloperoxidase (MPO), a key enzyme involved in HOCl generation. [] Specifically, 2,5-Dimethylindole promotes the accumulation of the inactive MPO-II form, thereby reducing HOCl production. []
Q5: What are the dielectric properties of 2,5-Dimethylindole?
A: Studies have examined the dielectric behavior of 2,5-Dimethylindole in dilute solutions at room temperature using microwave frequencies (8.55 and 9.65 GHz). [] This approach minimizes the impact of strong dipole-dipole interactions, providing a clearer understanding of the compound's intrinsic dielectric properties. []
Q6: Are there potential applications for 2,5-Dimethylindole as a liquid organic hydrogen carrier?
A: Research is exploring the feasibility of employing 2,5-Dimethylindole as a liquid organic hydrogen carrier. [] This investigation likely involves a combination of theoretical and experimental approaches to assess its hydrogen storage capacity, dehydrogenation kinetics, and overall suitability for this application.
Q7: How can the activation energy of 2,5-Dimethylindole be determined?
A: Studies have investigated the activation energy (ΔG), enthalpy (ΔH), and entropy (ΔS*) of 2,5-Dimethylindole and its binary mixtures. [] While the specific methods used are not detailed in the provided abstracts, these thermodynamic parameters are crucial for understanding the compound's reactivity and behavior in various chemical processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


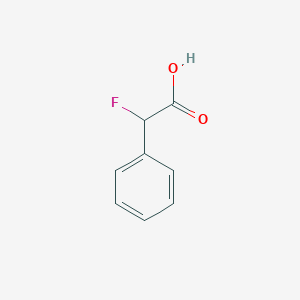
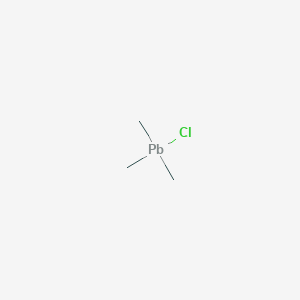
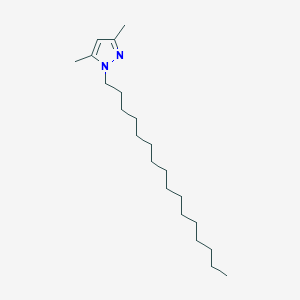
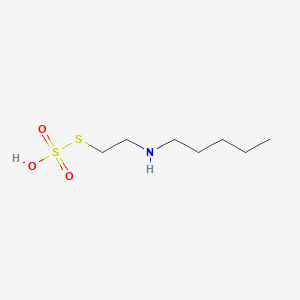
![8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B74075.png)
